molecular formula C15H12ClIN2O3 B14212073 N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide CAS No. 826991-66-6

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide

Cat. No.: B14212073
CAS No.: 826991-66-6
M. Wt: 430.62 g/mol
InChI Key: DNRCEULGUYPUQS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide is a chemical compound characterized by the presence of chloro, iodo, ethyl, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by halogenation and subsequent ethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide can be compared with similar compounds such as:

    N-(4-Chloro-2-iodophenyl)-N-methylcinnamamide: This compound shares the chloro and iodo substituents but differs in the presence of a cinnamamide group instead of a nitrobenzamide.

    N-(4-Chloro-2-iodophenyl)-2-methanesulfonylacetamide: This compound has a methanesulfonyl group, which imparts different chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

CAS No.

826991-66-6

Molecular Formula

C15H12ClIN2O3

Molecular Weight

430.62 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide

InChI

InChI=1S/C15H12ClIN2O3/c1-2-18(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)19(21)22/h3-9H,2H2,1H3

InChI Key

DNRCEULGUYPUQS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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